molecular formula C22H22ClN3O4 B11237076 2-(4-chlorophenoxy)-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)acetamide

2-(4-chlorophenoxy)-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)acetamide

Cat. No.: B11237076
M. Wt: 427.9 g/mol
InChI Key: YHXQCSMHAWMBLC-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorophenoxy group, an ethoxyphenyl group, and a pyridazinyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)acetamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.

    Formation of the Pyridazinyl Intermediate: In parallel, 4-ethoxyphenyl is reacted with a pyridazine derivative to form the pyridazinyl intermediate.

    Coupling Reaction: The chlorophenoxy intermediate and the pyridazinyl intermediate are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group.

    Reduction: Reduction reactions could target the nitro groups if present in any intermediates.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to specific enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetamide: Lacks the pyridazinyl and ethoxyphenyl groups.

    N-(2-(pyridazin-3-yl)ethyl)acetamide: Lacks the chlorophenoxy and ethoxyphenyl groups.

    2-(4-ethoxyphenyl)pyridazine: Lacks the chlorophenoxy and acetamide groups.

Uniqueness

2-(4-chlorophenoxy)-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C22H22ClN3O4

Molecular Weight

427.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]acetamide

InChI

InChI=1S/C22H22ClN3O4/c1-2-28-18-7-3-16(4-8-18)20-11-12-22(26-25-20)29-14-13-24-21(27)15-30-19-9-5-17(23)6-10-19/h3-12H,2,13-15H2,1H3,(H,24,27)

InChI Key

YHXQCSMHAWMBLC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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